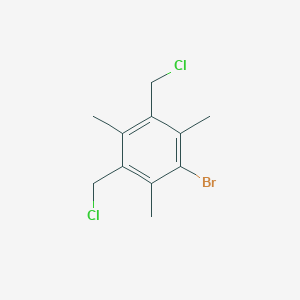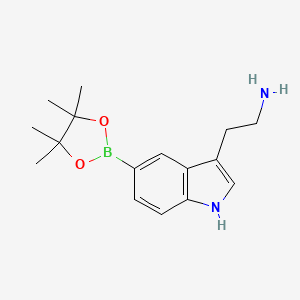
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole boronic acid is reacted with a pinacol ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form the corresponding borane or boronate species.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or boronates.
Substitution: N-substituted indole derivatives.
科学研究应用
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different aromatic structure.
3-(2-Aminoethyl)-1H-indole-5-boronic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
Indole-3-boronic Acid Pinacol Ester: A related compound with a different substitution pattern on the indole ring.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is unique due to its combination of an indole moiety and a boronic ester group, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
属性
分子式 |
C16H23BN2O2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC 名称 |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-6-14-13(9-12)11(7-8-18)10-19-14/h5-6,9-10,19H,7-8,18H2,1-4H3 |
InChI 键 |
MZARFUHPFVMPKH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



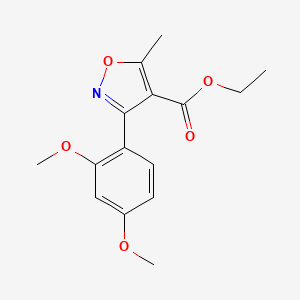
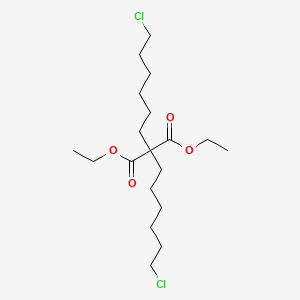
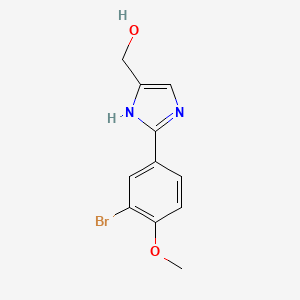
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
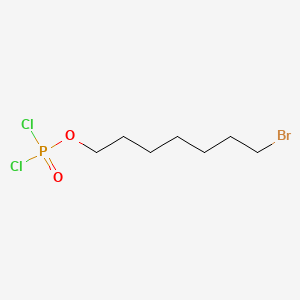
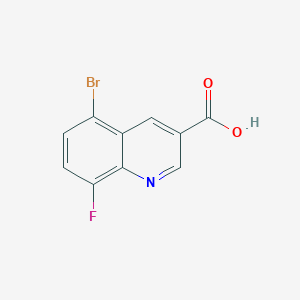
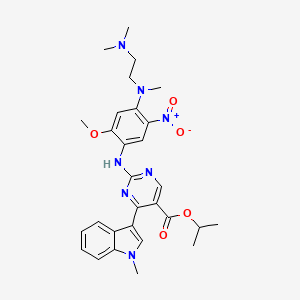
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
